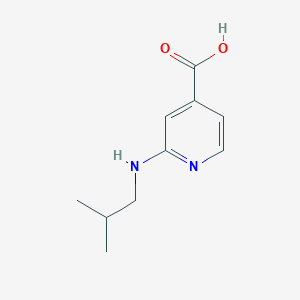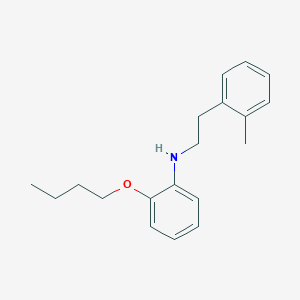
2-(Isobutylamino)isonicotinsäure
Übersicht
Beschreibung
“2-(Isobutylamino)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . Isobutylamine, on the other hand, is the decarboxylated form of the amino acid valine .
Synthesis Analysis
The synthesis of “2-(Isobutylamino)isonicotinic acid” and its derivatives is a topic of ongoing research. One study reports the mechanochemical synthesis and physicochemical characterization of isoniazid and pyrazinamide co-crystals with glutaric acid . Another study discusses the synthesis and biological activities of some new isonicotinic acid 2-(2 …) .Molecular Structure Analysis
The molecular structure of “2-(Isobutylamino)isonicotinic acid” can be analyzed using various techniques. For instance, the molecular structure and conformational analysis of isonicotinic acid (3-methoxy-4-hydroxy-benzylidene)-hydrazide were investigated by Ab initio and density functional theory DFT/B3LYP levels of theory with complete relaxation in the potential energy surface using varied basis set .Chemical Reactions Analysis
The chemical reactions involving “2-(Isobutylamino)isonicotinic acid” are complex and depend on the specific conditions and reactants. One study reports the mechanochemical synthesis and physicochemical characterization of isoniazid and pyrazinamide co-crystals with glutaric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Isobutylamino)isonicotinic acid” can be analyzed using various techniques. For instance, the physicochemical material properties and analysis techniques relevant in high-throughput biomaterials research .Wirkmechanismus
2-(Isobutylamino)isonicotinic acid has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. It also modulates the activity of other enzymes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-(Isobutylamino)isonicotinic acid has been found to have anti-inflammatory and anti-cancer activities. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β and IL-6. It has also been shown to inhibit the proliferation of cancer cells, and induce apoptosis in certain types of cancer cells. In addition, it has been found to have neuroprotective effects, and has been studied for its potential use in the treatment of Alzheimer’s disease and other neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Isobutylamino)isonicotinic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable at room temperature. It is also soluble in a variety of organic solvents, making it suitable for use in various types of experiments. However, it is not as widely studied as other compounds, and its biochemical and physiological effects are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(Isobutylamino)isonicotinic acid. These include further research into its anti-inflammatory and anti-cancer activities, as well as its potential use in the treatment of Alzheimer’s disease and other neurodegenerative diseases. Additionally, further research into its mechanism of action and its potential toxicity should be conducted. Furthermore, research into its potential use in drug delivery systems, as well as its potential use in the development of new drugs, should also be explored. Finally, further research into its potential use in the treatment of other diseases, such as diabetes and obesity, should be conducted.
Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Pflanzenimmunität und Krankheitsresistenz
Derivate der 2-(Isobutylamino)isonicotinsäure wurden auf ihr Potenzial untersucht, in Pflanzen eine systemische erworbene Resistenz (SAR) zu induzieren . Diese Resistenz hilft Pflanzen, sich gegen ein breites Spektrum von Krankheitserregern zu verteidigen, wodurch die Abhängigkeit von chemischen Pestiziden reduziert und nachhaltige landwirtschaftliche Praktiken gefördert werden.
Medizin: Behandlung der Tuberkulose
Derivate der Isonicotinsäure, wie Isoniazid, sind Frontline-Medikamente zur Behandlung der Tuberkulose . Die Forschung an this compound könnte zur Entwicklung neuer Antimykobakterien führen, die zur Bekämpfung der multiresistenten Tuberkulose beitragen.
Materialwissenschaften: Koordinations-Polymere
In den Materialwissenschaften wirkt this compound als organischer Ligand für die Synthese von Koordinations-Polymeren . Diese Polymere finden Anwendung bei der Herstellung neuartiger Materialien mit spezifischen optischen, magnetischen oder katalytischen Eigenschaften.
Umweltwissenschaften: Umweltfreundliche Pestizide
Die Rolle der Verbindung bei der Aktivierung der Pflanzenimmunität macht sie zu einem Kandidaten für die Entwicklung umweltfreundlicher Pestizide . Diese Pestizide könnten die Umweltverschmutzung minimieren und die Lebensmittelsicherheit verbessern, indem sie den Einsatz schädlicher Chemikalien reduzieren.
Biochemie: Mechanismen von Enzymreaktionen
Stabile Isotope von Verbindungen wie this compound können in biochemischen Tracerstudien verwendet werden, um die Mechanismen von Enzymreaktionen und Stoffwechselwege zu verstehen .
Pharmakologie: Medikamentenentwicklung
In der Pharmakologie könnte die Isobutylgruppe in this compound verwendet werden, um die pharmakokinetischen Eigenschaften von Medikamenten zu verändern, was möglicherweise zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit führt .
Chemieingenieurwesen: Farbstoff-sensibilisierte Solarzellen
Es wurden Forschungsarbeiten zur Verwendung von Isonicotinsäure-Derivaten bei der Entwicklung von Farbstoff-sensibilisierten Solarzellen durchgeführt, die eine vielversprechende Alternative zu herkömmlichen Photovoltaikzellen darstellen .
Analytische Chemie: Grüne Lösungsmittel
Biosolvenzien, die von Isonicotinsäure abgeleitet sind, wie this compound, werden als umweltfreundlichere Alternativen für Extraktionen und andere Anwendungen der analytischen Chemie betrachtet .
Biochemische Analyse
Biochemical Properties
2-(Isobutylamino)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme N-acetyltransferase, which is involved in the acetylation of the compound. This interaction affects the enzyme’s activity, leading to changes in the metabolic pathways it regulates . Additionally, 2-(Isobutylamino)isonicotinic acid has been shown to bind to specific proteins, altering their conformation and function . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of 2-(Isobutylamino)isonicotinic acid on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate certain signaling pathways that lead to the upregulation of genes involved in cell growth and differentiation . Moreover, 2-(Isobutylamino)isonicotinic acid affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered levels of metabolites . These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(Isobutylamino)isonicotinic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into how 2-(Isobutylamino)isonicotinic acid can modulate biological processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Isobutylamino)isonicotinic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to degrade, leading to a decrease in its activity . In stable conditions, it can maintain its effects on cellular processes for extended periods. Long-term studies have shown that 2-(Isobutylamino)isonicotinic acid can induce sustained changes in gene expression and cellular metabolism . These findings highlight the importance of considering temporal effects when using the compound in research.
Dosage Effects in Animal Models
The effects of 2-(Isobutylamino)isonicotinic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function . At higher doses, it can induce significant changes in cell signaling pathways and gene expression . Additionally, high doses of 2-(Isobutylamino)isonicotinic acid have been associated with toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
2-(Isobutylamino)isonicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. One of the key pathways is the acetylation pathway, where the compound is acetylated by N-acetyltransferase . This modification affects the compound’s activity and its interactions with other biomolecules. Additionally, 2-(Isobutylamino)isonicotinic acid can influence metabolic flux by altering the activity of key metabolic enzymes . These interactions highlight the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of 2-(Isobutylamino)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, 2-(Isobutylamino)isonicotinic acid can bind to specific proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(Isobutylamino)isonicotinic acid plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of 2-(Isobutylamino)isonicotinic acid is essential for its interactions with biomolecules and its effects on cellular processes.
Eigenschaften
IUPAC Name |
2-(2-methylpropylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)6-12-9-5-8(10(13)14)3-4-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQHMAPBJAVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651392 | |
| Record name | 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019388-25-0 | |
| Record name | 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline](/img/structure/B1385651.png)
![2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline](/img/structure/B1385652.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline](/img/structure/B1385653.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine](/img/structure/B1385654.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)

![N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1385661.png)
![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)
![N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385663.png)
![2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385664.png)
![Benzenamine, 4-[(3-fluorophenyl)methyl]-](/img/structure/B1385666.png)
![2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1385667.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385669.png)
![N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385670.png)
